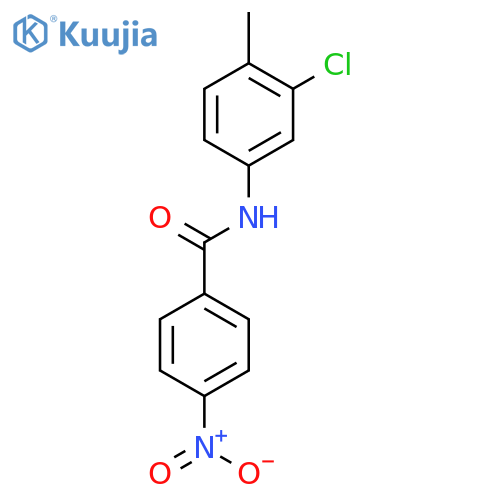Cas no 5344-54-7 (N-(3-chloro-4-methylphenyl)-4-nitrobenzamide)

5344-54-7 structure
商品名:N-(3-chloro-4-methylphenyl)-4-nitrobenzamide
N-(3-chloro-4-methylphenyl)-4-nitrobenzamide 化学的及び物理的性質
名前と識別子
-
- N-(3-chloro-4-methylphenyl)-4-nitrobenzamide
- ST50697463
- N-(3-CHLORO-4-METHYL-PHENYL)-4-NITRO-BENZAMIDE
- NSC164558
- AC1L6O2J
- AC1Q2F5E
- Oprea1_483920
- Oprea1_550515
- CTK4J8006
- ST50697463; N-(3-CHLORO-4-METHYL-PHENYL)-4-NITRO-BENZAMIDE; NSC164558; AC1L6O2J; AC1Q2F5E; Oprea1_483920; Oprea1_550515; CTK4J8006;
- CS-0206423
- AKOS001305661
- 5344-54-7
- NSC-164558
- MFCD00171547
- STK040296
- N-(3-chloro-4-methylphenyl)(4-nitrophenyl)carboxamide
- BS-28717
- 3'-CHLORO-4'-METHYL-4-NITROBENZANILIDE
- 196875-95-3
- DTXSID10304203
- Z28153717
-
- インチ: InChI=1S/C14H11ClN2O3/c1-9-2-5-11(8-13(9)15)16-14(18)10-3-6-12(7-4-10)17(19)20/h2-8H,1H3,(H,16,18)
- InChIKey: WVMKIXPORUXIMJ-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl
計算された属性
- せいみつぶんしりょう: 290.04593
- どういたいしつりょう: 290.046
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 364
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 74.9A^2
じっけんとくせい
- 密度みつど: 1.395
- ふってん: 378.2°C at 760 mmHg
- フラッシュポイント: 182.5°C
- 屈折率: 1.661
- PSA: 72.24
N-(3-chloro-4-methylphenyl)-4-nitrobenzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1277093-5g |
N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide |
5344-54-7 | 95% | 5g |
¥3200.00 | 2024-05-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1277093-1g |
N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide |
5344-54-7 | 95% | 1g |
¥1066.00 | 2024-05-10 |
N-(3-chloro-4-methylphenyl)-4-nitrobenzamide 関連文献
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
5344-54-7 (N-(3-chloro-4-methylphenyl)-4-nitrobenzamide) 関連製品
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
